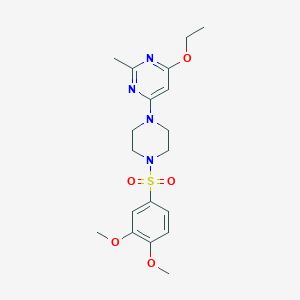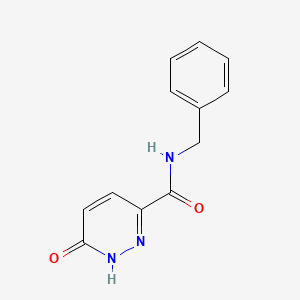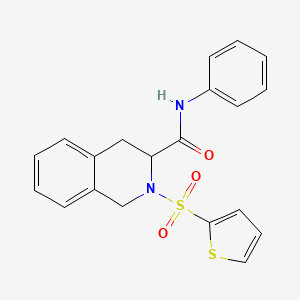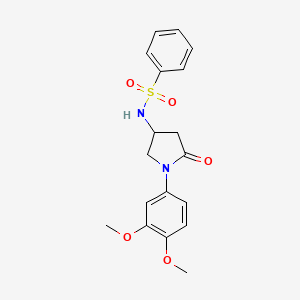
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide” is similar to the one you’re asking about . It has a molecular weight of 308.36 and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of a related compound, “Ethanone, 1-(3,4-dimethoxyphenyl)-”, has been analyzed . Its molecular weight is 180.2005 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “Ethanone, 1-(3,4-dimethoxyphenyl)-”, have been analyzed . Its molecular weight is 180.2005 .
Applications De Recherche Scientifique
Antibacterial and Antienzymatic Activities
Studies have synthesized various benzenesulfonamide derivatives and evaluated their antibacterial and antienzymatic activities. For example, a series of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and demonstrated moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Additionally, some derivatives exhibited good inhibition of the α-glucosidase enzyme, suggesting potential applications in managing diabetes or other metabolic disorders (Abbasi et al., 2016).
Antioxidant and Enzyme Inhibition
Another study focused on benzenesulfonamides incorporating 1,3,5-triazine motifs, which were assayed for antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The compounds showed moderate radical scavenging and metal chelating activity, and some demonstrated significant inhibitory potency against AChE and BChE, indicating potential therapeutic applications (Lolak et al., 2020).
Anticancer Activities
The anticancer activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides was evaluated against various human tumor cell lines, revealing that certain derivatives exhibited potent anticancer activity. These studies also involved apoptosis assays to understand the mechanism of action, providing insights for further drug development (Żołnowska et al., 2018).
Photophysicochemical Properties
Research on zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base explored its spectroscopic, aggregation, photophysical, and photochemical properties. Such compounds are potential candidates for photodynamic therapy, an alternative cancer treatment, due to their solubility, fluorescence, singlet oxygen production, and photostability (Öncül et al., 2022).
Ligands for Metal Coordination
N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been reported for their molecular and supramolecular structures, highlighting their potential as ligands for metal coordination. The structural analysis revealed interesting hydrogen bonding and π-π stacking interactions, which are crucial for the formation of complex structures (Jacobs et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-9-8-14(11-17(16)25-2)20-12-13(10-18(20)21)19-26(22,23)15-6-4-3-5-7-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBNFZGIHOHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole](/img/structure/B2756898.png)


![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)
![(4R)-7,8-Dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/no-structure.png)
![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756911.png)
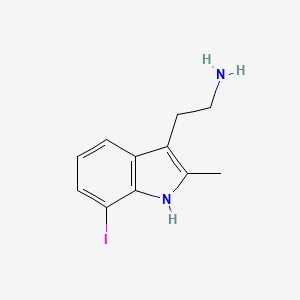
![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)


